molecular formula C6H16N2O B8647807 [2-(tert-butoxy)ethyl]hydrazine

[2-(tert-butoxy)ethyl]hydrazine

Cat. No.: B8647807
M. Wt: 132.20 g/mol
InChI Key: ZVBWMJSGZRDBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(tert-butoxy)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a tert-butoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-butoxy)ethyl]hydrazine typically involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-tert-butoxyethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(tert-butoxy)ethyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield tert-butoxyethyl oxides, while reduction reactions may produce simpler hydrazine derivatives .

Scientific Research Applications

[2-(tert-butoxy)ethyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(tert-butoxy)ethyl]hydrazine involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved in its action include nucleophilic attack on carbonyl groups and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylhydrazine: Similar in structure but lacks the ethoxy group.

    Ethylhydrazine: Contains an ethyl group instead of a tert-butoxy group.

    tert-Butoxyethylamine: Similar but contains an amine group instead of a hydrazine group.

Uniqueness

Its structure allows for specific interactions that are not possible with simpler hydrazine derivatives .

Properties

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethylhydrazine

InChI

InChI=1S/C6H16N2O/c1-6(2,3)9-5-4-8-7/h8H,4-5,7H2,1-3H3

InChI Key

ZVBWMJSGZRDBRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCNN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of hydrazine monohydrate (36.0 mL, 0.750 mol) in ethanol (70 mL) at 0° C. in an ice-water bath was added 2-(2-bromoethoxy)-2-methylpropane (12.1 mL, 0.075 mol) drop-wise over 20 minutes. The reaction was then allowed to warm to room temperature and stir for 5 minutes and then heated to 40° C. in a preheated oil bath for 4 hours. The reaction was then cooled to room temperature and concentrated to remove the ethanol. To the flask was added water (20 mL) and the aqueous layer was extracted with diethyl ether (2×100 mL). The organic layers were combined and dried over anhydrous Na2SO4, filtered and concentrated to provide (2-tert-butoxyethyl)-hydrazine as a colorless oil (6.05 g, 61%).
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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